molecular formula C20H15N3O B1229339 N-(2-methylphenyl)-1-phenazinecarboxamide

N-(2-methylphenyl)-1-phenazinecarboxamide

Cat. No. B1229339
M. Wt: 313.4 g/mol
InChI Key: YTAITZRBXMKGJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylphenyl)-1-phenazinecarboxamide is a member of phenazines.

Scientific Research Applications

Antitumor Activity

N-(2-methylphenyl)-1-phenazinecarboxamide and its derivatives have been explored for their potential as antitumor agents. Studies have focused on synthesizing and evaluating the antitumor activity of substituted phenazine-1-carboxamides. Some derivatives, particularly those with electron-withdrawing groups, have shown significant activity against various cancer cell lines, including leukemia and lung carcinoma (Rewcastle, Denny, & Baguley, 1987). Additionally, structural modifications in these compounds have been linked to changes in their biological activities, influencing their potential as anticancer drugs (Gamage et al., 2002).

Antimicrobial Activity

Research has also been conducted on the antimicrobial properties of phenazinecarboxamide derivatives. These compounds have been found to exhibit broad-spectrum antibacterial and potential biological activities. Modifications in their structure play a significant role in their efficacy against various microbial strains (Wan et al., 2022). Some derivatives have demonstrated effective action against pathogens such as Mycobacterium tuberculosis, showing promise in the treatment of infections resistant to conventional antibiotics (Zítko et al., 2015).

Biosynthesis and Environmental Degradation

The biosynthesis of phenazine derivatives, including 1-hydroxyphenazine derivatives, has been studied, particularly in bacterial strains like Pseudomonas chlororaphis. These studies are crucial for understanding the natural production and potential environmental degradation pathways of these compounds (Mavrodi et al., 2001). Additionally, studies on the environmental management of phenazines indicate their role in the ecosystem and potential for bioremediation (Zhao et al., 2017).

DNA Interaction and Binding Studies

N-(2-methylphenyl)-1-phenazinecarboxamide derivatives have been investigated for their DNA binding properties. These studies help in understanding the mechanism of action of these compounds at the molecular level, particularly in the context of their anticancer and antimicrobial activities. The interaction with DNA is a crucial aspect of their biological activity, influencing their potential use in therapeutics (Farghaly et al., 2020).

properties

Product Name

N-(2-methylphenyl)-1-phenazinecarboxamide

Molecular Formula

C20H15N3O

Molecular Weight

313.4 g/mol

IUPAC Name

N-(2-methylphenyl)phenazine-1-carboxamide

InChI

InChI=1S/C20H15N3O/c1-13-7-2-3-9-15(13)23-20(24)14-8-6-12-18-19(14)22-17-11-5-4-10-16(17)21-18/h2-12H,1H3,(H,23,24)

InChI Key

YTAITZRBXMKGJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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